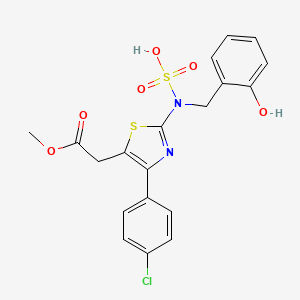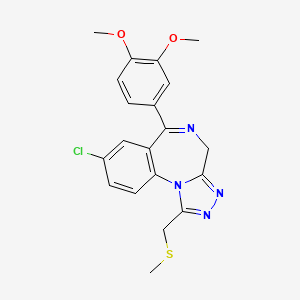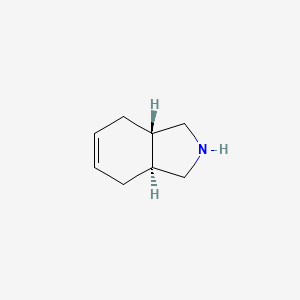
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- is a synthetic organic compound It is characterized by the presence of a propanamide backbone with various substituents, including a chloro-methylphenoxy group and a dimethyl-pyrrol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the 4-chloro-3-methylphenoxy intermediate, followed by its coupling with a propanamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or its effects on biological systems.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with specific molecular targets could be explored to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be explored for its potential use in agricultural chemicals or other specialized applications.
Mécanisme D'action
The mechanism of action of Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects on these targets can lead to changes in cellular functions, which may be harnessed for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- include other substituted propanamides and phenoxy derivatives. These compounds share structural similarities but may have different substituents that confer unique properties.
Uniqueness
What sets this compound apart is its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. By comparing it with similar compounds, researchers can identify its unique features and explore its potential in various fields.
Propriétés
Numéro CAS |
124237-33-8 |
|---|---|
Formule moléculaire |
C17H21ClN2O2 |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-11-10-14(8-9-15(11)18)22-17(4,5)16(21)19-20-12(2)6-7-13(20)3/h6-10H,1-5H3,(H,19,21) |
Clé InChI |
ZGUPHRLVJPGVAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1NC(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


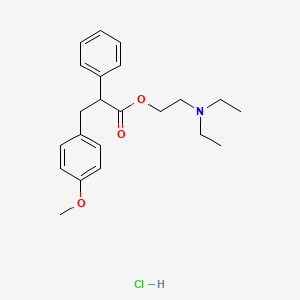
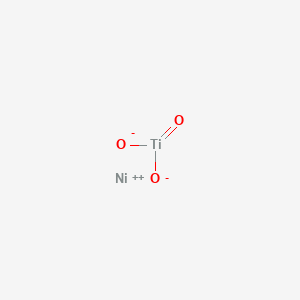


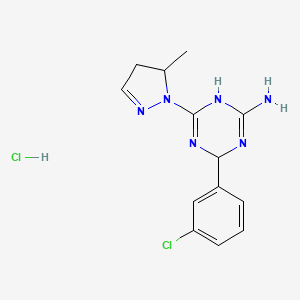
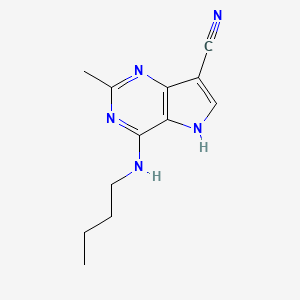


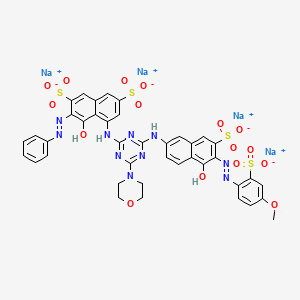
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
